2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
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Overview
Description
2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-Methylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Addition of the Propan-2-ol Group: The final step involves the reduction of the intermediate product using a reducing agent like sodium borohydride to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 2-methylphenoxyethyl group may enhance the compound’s binding affinity and specificity, while the propan-2-ol group can influence its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}ethanol
- 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}methanol
- 2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
Uniqueness
2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is unique due to the presence of the propan-2-ol group, which can significantly affect its chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-4-7-11-17(14)23-13-12-21-16-10-6-5-9-15(16)20-18(21)19(2,3)22/h4-11,22H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSHCNGASCUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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